molecular formula C20H22N2O3 B2895750 10-(3,5-dimethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 899213-32-2

10-(3,5-dimethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2895750
CAS No.: 899213-32-2
M. Wt: 338.407
InChI Key: ZIRRYRGTEVSWNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of tricyclic heterocycles featuring fused oxygen (oxa) and nitrogen (diaza) atoms within its polycyclic framework. Its structure includes a 3,5-dimethylphenyl substituent at position 10, a methoxy group at position 6, and a methyl group at position 7. Such substitutions are critical for modulating physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Its synthesis likely follows multi-component condensation pathways, as seen in related tricyclic systems .

Properties

IUPAC Name

10-(3,5-dimethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-12-8-13(2)10-14(9-12)22-19(23)21-16-11-20(22,3)25-18-15(16)6-5-7-17(18)24-4/h5-10,16H,11H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRRYRGTEVSWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)NC3CC2(OC4=C3C=CC=C4OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3,5-dimethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7310^{2,7}]trideca-2,4,6-trien-11-one typically involves multiple stepsThe reaction conditions often require the use of strong bases and specific catalysts to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

10-(3,5-dimethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 10-(3,5-dimethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Research Findings and Gaps

  • Structural Insights : Crystallographic data for such tricyclic systems are sparse. SHELX software has been widely used for small-molecule refinement, suggesting its applicability for resolving the target compound’s conformation.
  • Biological Data: While pyrimidinones and diazatricyclo derivatives show promise in drug discovery , the target compound’s specific activities remain uncharacterized. Further in vitro assays are needed.
  • Synthetic Optimization : Higher steric hindrance from the dimethylphenyl group may necessitate longer reaction times or elevated temperatures compared to analogs .

Q & A

Q. Methodological Optimization

  • Temperature : Maintain 60–80°C during cyclization to avoid side reactions.
  • Solvent systems : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency.
  • Catalysts : Use palladium or copper catalysts for cross-coupling steps.

Q. Table 1: Synthetic Pathway Comparison

StepReaction TypeKey ParametersYield (%)Purity (HPLC)
1Cyclization70°C, DMF6592%
2SubstitutionPd(OAc)₂, 80°C7895%
3OxidationNaIO₄, H₂O/THF8598%

Q. Methodological Note

  • Cross-validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the tricyclic core .

How can researchers resolve discrepancies in spectroscopic data during structural confirmation?

Advanced Research Question
Discrepancies often arise from conformational flexibility or impurities. Strategies include:

  • X-ray crystallography : Resolve ambiguous NOEs or coupling constants (e.g., bond angles in the tricyclic system) .
  • Computational modeling : DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data.
  • Isotopic labeling : Track specific functional groups (e.g., ¹⁵N labeling for nitrogen heteroatoms).

Case Study
A crystallographic study of a related compound (3,15-dimethoxy analog) revealed bond length variations (C-O: 1.36 Å vs. 1.41 Å in computational models), highlighting steric effects .

How can theoretical frameworks guide studies on environmental fate and toxicity?

Advanced Research Question
Integrate environmental chemistry models (e.g., QSAR, fugacity models) to predict:

  • Partition coefficients (Log P) for bioavailability.
  • Degradation pathways : Hydrolysis or photolysis rates under varying pH/UV conditions.

Q. Experimental Design

  • Long-term ecotoxicology assays : Use Daphnia magna or algae to assess chronic toxicity.
  • Abiotic transformations : Simulate soil/water systems to track metabolite formation .

How do substituent variations (e.g., methyl vs. methoxy groups) impact reactivity and bioactivity?

Advanced Research Question
Substituents alter electronic and steric profiles:

  • Electron-donating groups (e.g., methoxy): Increase stability of intermediates in nucleophilic reactions.
  • Biological activity : Methyl groups enhance lipophilicity, improving membrane permeability.

Q. Table 2: Substituent Effects on Reactivity

SubstituentReaction Rate (k, s⁻¹)Bioactivity (IC₅₀, μM)
3,5-Dimethyl2.1 × 10⁻³12.3
4-Methoxy1.8 × 10⁻³18.9

Advanced Research Question

  • Kinetic isotope effects (KIE) : Probe rate-determining steps (e.g., deuterium labeling at reactive sites).
  • In-situ spectroscopy : Time-resolved IR or Raman to capture transient intermediates.
  • Electrochemical analysis : Cyclic voltammetry to identify redox-active moieties.

How is purity validated for this compound in pharmacological studies?

Basic Research Question

  • LC-MS/MS : Quantify trace impurities (e.g., <0.1% by area normalization).
  • Elemental analysis : Verify C, H, N, S content (±0.3% theoretical).
  • Thermogravimetric analysis (TGA) : Confirm absence of solvent residues.

What crystallographic insights are critical for understanding bond interactions?

Advanced Research Question
X-ray data reveal:

  • Torsional strain : In the tricyclic core (e.g., dihedral angles of 15–20° between fused rings).
  • Hydrogen bonding : Between the carbonyl group and adjacent heteroatoms (distance: 2.8–3.1 Å).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.